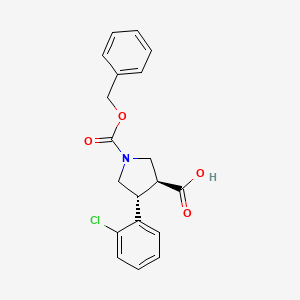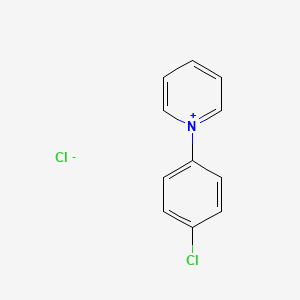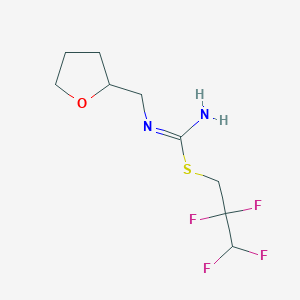
2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate is a fluorinated organic compound with a unique structure that combines a tetrafluoropropyl group and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with tetrahydrofuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrafluoropropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism by which 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological effects. The tetrahydrofuran ring provides additional stability and specificity in binding.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl acrylate
- 2,2,3,3-Tetrafluoropropionic acid
- 2,2,3,3-Tetrafluoro-1-propanol
Uniqueness
Compared to similar compounds, 2,2,3,3-Tetrafluoropropyl ((tetrahydrofuran-2-yl)methyl)carbamimidothioate stands out due to its combined fluorinated and tetrahydrofuran structures. This unique combination provides enhanced stability, reactivity, and specificity in various applications, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C9H14F4N2OS |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoropropyl N'-(oxolan-2-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C9H14F4N2OS/c10-7(11)9(12,13)5-17-8(14)15-4-6-2-1-3-16-6/h6-7H,1-5H2,(H2,14,15) |
Clave InChI |
VHKYHTNIWQHEGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN=C(N)SCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


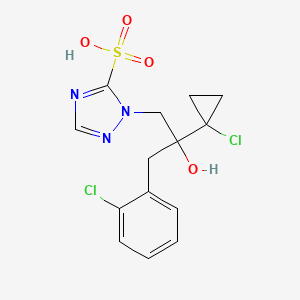
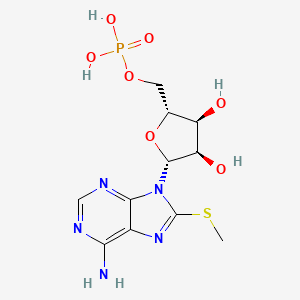
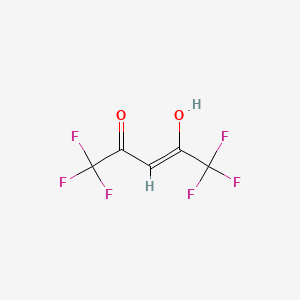
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
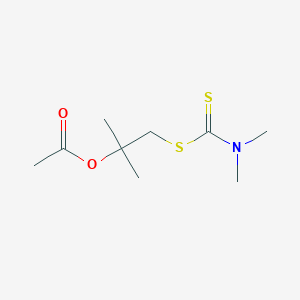
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
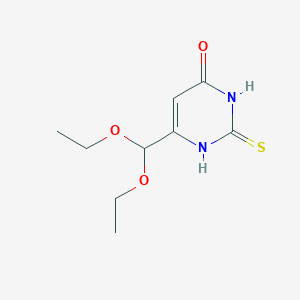
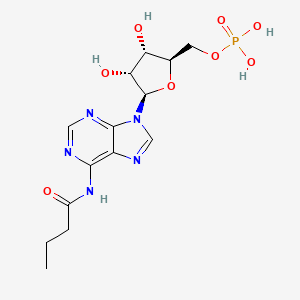
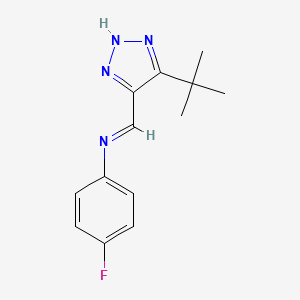
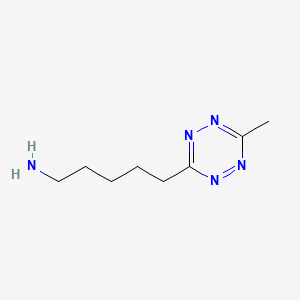
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
